![molecular formula C13H13NO2 B012456 methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate CAS No. 106202-39-5](/img/structure/B12456.png)
methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate, are noted for their anticorrosive properties. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them reasonable candidates for protecting materials against metallic corrosion, especially when containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups (Verma et al., 2020).
Catalytic Applications
Quinoxaline and its analogs, structurally related to quinoline derivatives, have been investigated for their catalytic properties. They can be formed by condensing ortho-diamines with 1,2-diketones, making them versatile for various catalytic processes. Their wide range of applications includes dyes, pharmaceuticals, and antibiotics (Pareek & Kishor, 2015).
Drug Design and Pharmacological Applications
Quinoline and its functionalized derivatives have been a core template in drug design due to their broad spectrum of bioactivity. They have shown significant efficacy in medicinal chemistry research, forming the basis for future drug development. The vast array of pharmacological applications ranges from in vivo and in vitro screenings for various diseases (Ajani et al., 2022).
Optical Sensors and Material Science
Pyrimidine derivatives, including those structurally related to quinoline compounds, have been used as recognition units for the synthesis of optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for sensing applications. Moreover, they also find extensive applications in material science due to their bioactive properties (Jindal & Kaur, 2021).
Plant Defense Mechanisms
Pyrroline-5-carboxylate, related to the pyrroloquinoline structure, plays a significant role in plant defense against pathogens. It is involved in proline-P5C metabolism, crucial during pathogen infection and abiotic stress, implicating its potential use in agriculture and plant sciences (Qamar et al., 2015).
Mechanism of Action
Target of Action
Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate, also known as 4h-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid,5,6-dihydro-,methyl ester, has been used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa. These factors play a key role in the blood coagulation cascade .
Mode of Action
The compound interacts with its targets, the blood coagulation factors Xa and XIa, to inhibit their activity .
Biochemical Pathways
The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting factors Xa and XIa, the compound can potentially prevent the formation of harmful blood clots .
Result of Action
The primary result of the compound’s action is the inhibition of blood coagulation factors Xa and XIa . This inhibition can suppress thrombosis, potentially preventing conditions such as stroke and heart attack caused by blood clots .
Properties
IUPAC Name |
methyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)11-8-14-7-3-5-9-4-2-6-10(11)12(9)14/h2,4,6,8H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYXGAGZRDGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCC3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547030 |
Source


|
| Record name | Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106202-39-5 |
Source


|
| Record name | Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
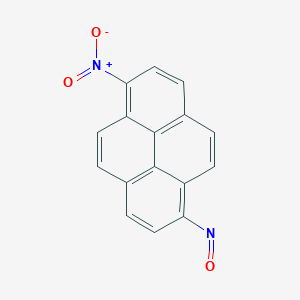
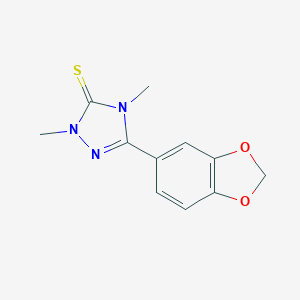
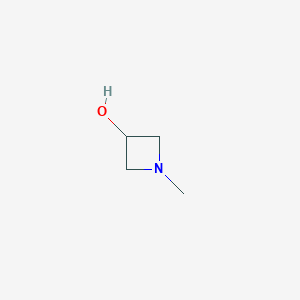


![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
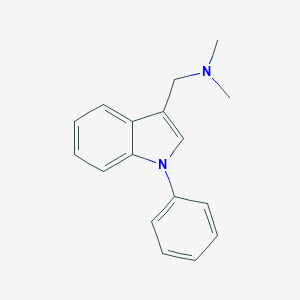

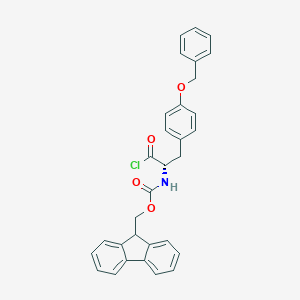

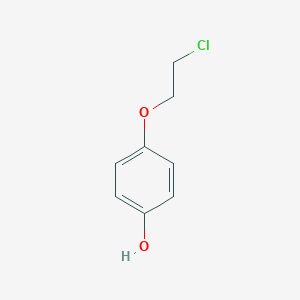
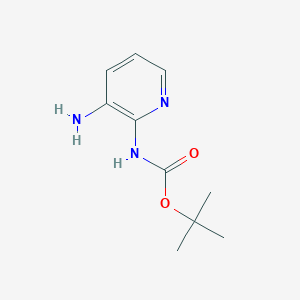
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)

